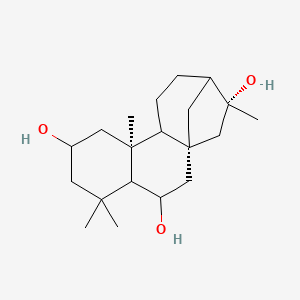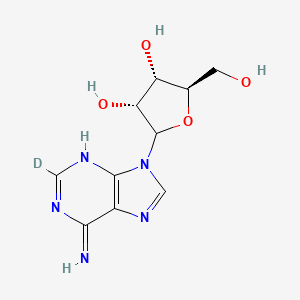
Adenosine-d1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine-d1 is a deuterated form of adenosine, a naturally occurring nucleoside composed of adenine and ribose Deuterium is a stable isotope of hydrogen, and its incorporation into adenosine results in this compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Adenosine-d1 typically involves the incorporation of deuterium into the ribose moiety of adenosine. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). The reaction is often carried out under mild conditions to preserve the integrity of the adenosine molecule.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic exchange processes, utilizing deuterium gas or deuterium oxide. The process is optimized to achieve high yields and purity, ensuring the deuterium is selectively incorporated into the desired position within the adenosine molecule.
Analyse Des Réactions Chimiques
Types of Reactions: Adenosine-d1 undergoes various chemical reactions similar to those of non-deuterated adenosine. These include:
Oxidation: this compound can be oxidized to form inosine-d1.
Reduction: Reduction reactions can convert this compound to its corresponding deoxy form.
Substitution: Nucleophilic substitution reactions can modify the adenine or ribose moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Inosine-d1
Reduction: Deoxythis compound
Substitution: Various substituted adenosine derivatives
Applications De Recherche Scientifique
Adenosine-d1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of adenosine metabolism.
Biology: Helps in studying the role of adenosine in cellular processes, including signal transduction and energy transfer.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases, neurological disorders, and cancer.
Industry: Utilized in the development of deuterated drugs, which may have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Mécanisme D'action
Adenosine-d1 exerts its effects by interacting with adenosine receptors (A1, A2A, A2B, and A3) on the cell surface. These receptors are involved in various physiological processes, including vasodilation, neurotransmission, and immune response. The deuterium substitution may alter the metabolic stability and receptor binding affinity of adenosine, potentially enhancing its therapeutic effects.
Comparaison Avec Des Composés Similaires
Adenosine: The non-deuterated form, widely studied for its biological roles and therapeutic potential.
Deoxyadenosine: Lacks the hydroxyl group on the ribose moiety, used in DNA synthesis.
Inosine: An oxidation product of adenosine, involved in purine metabolism.
Uniqueness of Adenosine-d1: this compound is unique due to the presence of deuterium, which can enhance its metabolic stability and alter its pharmacokinetic properties. This makes it a valuable tool in research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C10H13N5O4 |
|---|---|
Poids moléculaire |
268.25 g/mol |
Nom IUPAC |
(3R,4S,5R)-2-(2-deuterio-6-imino-3H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10?/m1/s1/i2D |
Clé InChI |
OIRDTQYFTABQOQ-DPPLAPKHSA-N |
SMILES isomérique |
[2H]C1=NC(=N)C2=C(N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES canonique |
C1=NC(=N)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


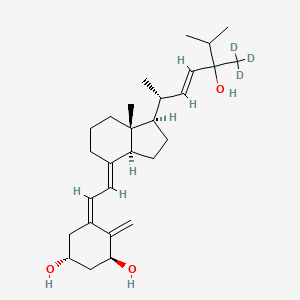

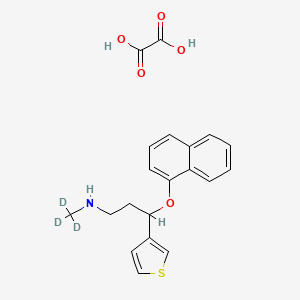
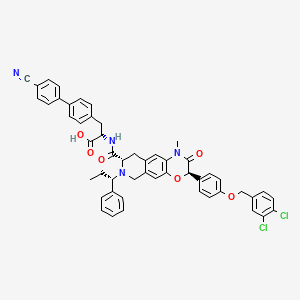
![tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)hex-4-en-2-yl]carbamate](/img/structure/B15145363.png)
![2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetic acid dihydrochloride](/img/structure/B15145369.png)

![(2S,4R)-N-[(1S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrate;hydrochloride](/img/structure/B15145379.png)
![[2-(2,6-Dimethoxy-4-prop-1-enylphenoxy)-1-(4-hydroxy-3,5-dimethoxyphenyl)propyl] acetate](/img/structure/B15145383.png)
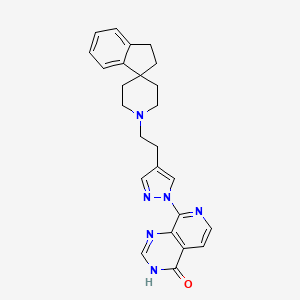
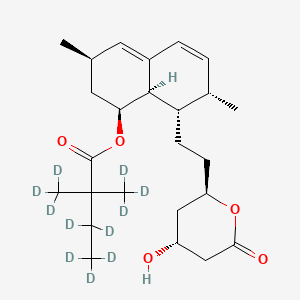

![(1S,4S,5R,9R,10S,13S)-10-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B15145404.png)
